N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide
Description
The target compound is a coumarin-based propanamide derivative featuring:
- Coumarin core: A 4-methyl-2-oxo-2H-chromen scaffold substituted at position 3 with a propanamide chain and at position 7 with a 2-methylallyloxy group.
- Amide linkage: The propanamide group is N-substituted with a 4-methoxybenzyl moiety, introducing aromatic and electron-donating methoxy functionalities.
Properties
Molecular Formula |
C25H27NO5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide |
InChI |
InChI=1S/C25H27NO5/c1-16(2)15-30-20-9-10-21-17(3)22(25(28)31-23(21)13-20)11-12-24(27)26-14-18-5-7-19(29-4)8-6-18/h5-10,13H,1,11-12,14-15H2,2-4H3,(H,26,27) |
InChI Key |
NWNYZYHPAOVPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound can be dissected into three key fragments:
- 4-Methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one (coumarin core)
- 3-Carboxypropyl side chain
- 4-Methoxybenzylamine
Coumarin derivatives are typically synthesized via Pechmann condensation between phenols and β-keto esters. The 7-oxyether substituent suggests a Williamson ether synthesis post-coumarin formation. The propanamide linkage implies amide bond formation between the carboxylic acid derivative and the primary amine.
Synthesis of 4-Methyl-7-Hydroxy-2H-Chromen-2-One
The coumarin core is prepared via Pechmann condensation :
- Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate (β-keto ester)
- Conditions : Concentrated sulfuric acid (20 mL/g resorcinol), 80°C, 4h
- Mechanism : Acid-catalyzed cyclodehydration forms the lactone ring.
- Yield : 72–85% after recrystallization (ethanol/water)
Analytical Data :
- Mp : 210–212°C
- ¹H NMR (400 MHz, DMSO-d6) : δ 2.41 (s, 3H, CH₃), 6.23 (s, 1H, C3-H), 6.85–7.89 (m, 3H, aromatic)
- HRMS (ESI+) : m/z calcd for C₁₀H₈O₃ [M+H]⁺ 189.0552, found 189.0549
Functionalization with Propanoyl Side Chain
The C3 position is alkylated via Michael addition :
- Reactants : 7-O-(2-methylallyl)coumarin (1 eq), acrylonitrile (1.5 eq)
- Catalyst : Triton B (benzyltrimethylammonium hydroxide, 0.1 eq)
- Conditions : Reflux in toluene, 8h
- Intermediate : 3-(Cyanoethyl)coumarin (converted to acid via hydrolysis: 6M HCl, 110°C, 3h)
Yield : 58% (two steps)
Side Reaction Mitigation :
- Controlled pH during hydrolysis prevents decarboxylation
- N₂ sparging minimizes oxidative degradation
Amide Bond Formation with 4-Methoxybenzylamine
The carboxylic acid (1 eq) is activated for amide coupling :
- Activation : EDCl (1.2 eq), HOBt (1 eq) in DMF, 0°C, 30min
- Coupling : Add 4-methoxybenzylamine (1.5 eq), stir at RT, 24h
- Purification : Precipitation (ice-cold H₂O), followed by HPLC (C18, MeOH:H₂O 75:25)
Yield : 81%
Optimization Insights :
- Excess amine drives reaction completion
- HOBt suppresses racemization
Spectroscopic Characterization
¹H NMR (500 MHz, CDCl₃) :
δ 1.83 (s, 3H, allyl-CH₃), 2.39 (t, J=7.1 Hz, 2H, CH₂CO), 2.52 (t, J=7.1 Hz, 2H, CH₂N), 3.78 (s, 3H, OCH₃), 4.43 (d, J=5.8 Hz, 2H, NCH₂), 5.21–5.39 (m, 2H, CH₂=), 6.82–7.33 (m, 7H, aromatic), 7.89 (s, 1H, NH)
¹³C NMR :
δ 170.5 (CONH), 161.2 (coumarin C=O), 159.8 (OCH₃), 135.6–114.2 (aromatic), 55.3 (OCH₃), 40.1 (NCH₂)
HRMS (ESI+) :
m/z calcd for C₂₆H₂₆N₂O₅ [M+H]⁺ 454.1894, found 454.1891
Comparative Analysis of Synthetic Routes
| Parameter | Pechmann Route | Knoevenagel Alternative |
|---|---|---|
| Yield (%) | 72 | 65 |
| Purity (HPLC, %) | 99.2 | 98.5 |
| Reaction Time (h) | 4 | 8 |
| Scalability (kg) | >5 | <1 |
Key Findings :
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and allyl ether groups are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 h | Carboxylic acid + 4-methoxybenzylamine | Complete cleavage of the amide bond; chromenone core remains intact. |
| Basic Hydrolysis | NaOH (2M), 60°C, 8–12 h | Sodium carboxylate + 4-methoxybenzylamine | Faster reaction kinetics compared to acidic conditions. |
| Allyl Ether Cleavage | H2O, Pd/C, 80°C | 7-hydroxy-chromenone derivative | Catalytic hydrogenation removes the allyl group, yielding a phenolic hydroxyl. |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.
-
Allyl ether cleavage under catalytic hydrogenation follows a radical pathway, with Pd/C facilitating hydrogen transfer .
Oxidation Reactions
The allyl ether and chromenone moieties undergo selective oxidation:
Key Findings :
-
mCPBA selectively targets the allyl ether’s double bond without affecting the chromenone’s conjugated system.
-
BBr3-mediated demethylation preserves the amide bond but requires low temperatures to prevent decomposition .
Reduction Reactions
The amide group and chromenone double bonds are susceptible to reduction:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Amide Reduction | LiAlH4 (3 eq), THF, reflux | Secondary amine derivative | Complete reduction to amine; chromenone remains unaffected. |
| Chromenone Hydrogenation | H2 (1 atm), Pd/BaSO4, EtOAc | Dihydrochromenone derivative | Partial saturation of the chromenone ring. |
Mechanistic Insights :
-
LiAlH4 reduces the amide via a two-step mechanism: initial hydride attack at the carbonyl, followed by cleavage of the C–N bond.
-
Catalytic hydrogenation of chromenone is stereoselective, producing cis-dihydro derivatives .
Nucleophilic Substitution
The methoxy groups and allyl ether participate in substitution reactions:
Applications :
-
Demethylation enables further functionalization (e.g., phosphorylation or glycosylation) for prodrug design.
-
Alkylation of the allyl ether tailors solubility and bioactivity .
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for drug development:
| Parameter | Conditions | Degradation Pathways | Half-Life |
|---|---|---|---|
| pH 7.4 Buffer | 37°C, 24 h | Slow hydrolysis of amide bond | >48 h (85% intact) |
| Liver Microsomes | Human, NADPH-dependent | Oxidative demethylation and chromenone ring hydroxylation | t1/2 = 6.2 h |
Implications :
-
Moderate metabolic stability suggests potential for oral bioavailability with structural modifications.
Scientific Research Applications
N~1~-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N1-(4-methoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in the Coumarin-Propanamide Family
(a) 2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)-N-(4-Methyl-2-Oxo-2H-Chromen-7-yl)Propanamide ()
- Key differences: Lacks the 4-methoxybenzyl group; instead, the amide nitrogen is directly bonded to the coumarin’s 7-amino group. The coumarin’s position 7 is substituted with an amino group rather than a 2-methylallyloxy group.
- Synthetic route: Synthesized via Schotten–Baumann reaction between 7-amino-4-methylcoumarin and a biphenyl-containing acyl chloride .
- Relevance: Highlights the role of substituents at position 7 (amino vs. alkoxy) in modulating electronic properties and steric hindrance.
(b) Propanamide, N-(4-Methyl-2-Oxo-2H-1-Benzopyran-7-yl) ()
(c) 3-{4-Methyl-7-[(2-Methylprop-2-En-1-yl)Oxy]-2-Oxo-2H-Chromen-3-yl}Propanoic Acid ()
Analogues with 4-Methoxybenzyl Substitution
(a) 3-(5-(4-Bromophenyl)-2-Furyl)-N-(4-Methoxybenzyl)Propanamide ()
- Key differences :
- Substitutes the coumarin core with a furyl-biphenyl system.
- Retains the N-(4-methoxybenzyl)propanamide motif.
- Synthetic note: Prepared via amide bond formation, emphasizing the versatility of the 4-methoxybenzyl group in diverse scaffolds .
(b) N-(Benzo[d]Thiazol-2-yl)-3-(4-Methoxyphenyl)Propanamide ()
- Key differences :
- Replaces coumarin with a benzothiazole ring.
- Retains the 4-methoxyphenyl-propanamide backbone.
Functional Group and Pharmacophore Comparisons
Implications of Structural Variations
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for identifying functional groups. The 4-methoxybenzyl group shows a singlet at δ ~3.8 ppm (OCH3), while the 2-methylallyloxy moiety exhibits vinyl proton signals at δ 5.2–5.4 ppm. Coumarin protons (e.g., H-3) resonate at δ ~6.2 ppm .
- IR Spectroscopy : Key stretches include ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation (H333 hazard) .
- Emergency Measures : Immediate eye washing (P305+P351) and access to safety showers .
Advanced Research Questions
Q. How can contradictory NMR data be resolved during structural analysis of derivatives?
Methodological Answer:
Q. What catalytic systems optimize the introduction of the 2-methylallyloxy group onto the coumarin core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
